molecular formula C28H21BrClN3O4 B2632290 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392252-62-9

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B2632290
CAS No.: 392252-62-9
M. Wt: 578.85
InChI Key: YZUUKIRHGDUNMV-UHFFFAOYSA-N
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Description

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a sophisticated dihydroquinolone pyrazoline-based small molecule investigated as a potent disruptor of the RAD51-BRCA2 protein-protein interaction (PPI), a key complex in the DNA damage response . This compound is designed for innovative cancer research strategies, particularly in the realm of "fully small-molecule-induced synthetic lethality," a paradigm that aims to expand the utility of PARP inhibitors like olaparib beyond BRCA-mutant cancers to BRCA-competent and olaparib-resistant malignancies . By mimicking the effect of a BRCA2 mutation, this inhibitor compromises the homologous recombination (HR) repair pathway for DNA double-strand breaks, a critical vulnerability in many cancers . When used in combination with a PARP inhibitor, which targets the repair of DNA single-strand breaks, it creates a synergistic lethal effect specifically in cancer cells, as the simultaneous disruption of both DNA repair mechanisms leads to irreversible genomic instability and cell death . This mechanism is especially relevant for targeting pancreatic cancer, a disease area with significant unmet clinical need, where it can synergize with olaparib to trigger lethality in models that are otherwise resistant to PARP inhibition alone . The structural design of this compound, featuring a dihydroquinolone core and a pyrazoline ring, is informed by computational docking studies targeting the evolutionarily conserved LFDE binding pocket (zone II) on RAD51, which is critical for its assembly into functional foci at sites of DNA damage . This product is intended for non-human research applications only, strictly for use in laboratory investigations aimed at advancing the understanding of DNA repair mechanisms, synthetic lethality, and developing novel anticancer therapeutics. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

392252-62-9

Molecular Formula

C28H21BrClN3O4

Molecular Weight

578.85

IUPAC Name

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21BrClN3O4/c29-18-8-4-7-17(13-18)23-15-22(32-33(23)24(34)11-12-25(35)36)27-26(16-5-2-1-3-6-16)20-14-19(30)9-10-21(20)31-28(27)37/h1-10,13-14,23H,11-12,15H2,(H,31,37)(H,35,36)

InChI Key

YZUUKIRHGDUNMV-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure

The compound can be structurally represented as follows:

C22H18BrClN2O3\text{C}_{22}\text{H}_{18}\text{BrClN}_2\text{O}_3

This structure features multiple functional groups that contribute to its biological activity, including a quinoline moiety and a dihydropyrazole ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxobutanoic acids exhibit significant antimicrobial properties. For instance, related compounds have shown potent antifungal and antibacterial activities against various pathogens:

CompoundTarget PathogenActivity (% Inhibition)
Compound 1Aspergillus fumigatus96.5%
Compound 2Helminthosporium sativum93.7%
Compound 3Bacillus subtilis37.6%
Compound 4Pseudomonas aeruginosa33.2%
Compound 5Klebsiella pneumoniaeNot specified

These results suggest that the 4-oxobutanoic acid derivatives may possess similar antimicrobial properties, warranting further investigation into the specific activity of the target compound against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of oxobutanoic acid derivatives has been explored in various experimental models. For example, studies have indicated that these compounds can significantly reduce edema in rat models induced by carrageenan:

  • Experimental Model : Inflammation was induced via intradermal injection of carrageenan.
  • Measurement : Edema was measured using plethysmometry.
  • Results : The tested compounds exhibited a reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .

This suggests that the target compound may also exhibit notable anti-inflammatory effects.

Anticancer Activity

The anticancer potential of similar compounds has been highlighted in several studies. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis:

  • Cell Lines Tested : Various cancer cell lines, including MCF-7 (breast cancer).
  • Mechanism of Action :
    • Induction of apoptosis.
    • Cell cycle arrest at the G1 phase.
    • Significant binding interactions with key amino acids in target proteins.

For instance, related compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Case Studies

Several case studies highlight the biological activity of compounds similar to the target compound:

  • Study on Pyrazole Derivatives :
    • Investigated the antibacterial and anticancer properties.
    • Found that modifications to the pyrazole ring significantly enhanced activity against specific cancer cell lines and bacterial strains .
  • Synthesis and Evaluation :
    • A study synthesized various 4-oxobutanoic acid derivatives and evaluated their biological activities.
    • Results indicated a correlation between structural modifications and enhanced biological activities, particularly in antimicrobial and anticancer assays .

Scientific Research Applications

Pharmaceutical Development

The compound may serve as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Its structural complexity suggests that it could interact with multiple biological targets, leading to diverse therapeutic effects.

Case Studies:
Research has shown that compounds with similar structures often exhibit significant biological activity. For instance, derivatives of pyrazoles have been extensively studied for their anti-inflammatory and anticancer properties . The synthesis of such derivatives often leads to enhanced efficacy against specific disease targets.

Material Science

The unique chemical structure of this compound may allow for its use in developing novel materials or ligands in coordination chemistry. The presence of multiple functional groups can facilitate interactions with metal ions, potentially leading to new catalytic or sensing applications.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. While the precise mechanism of action remains unknown, preliminary studies suggest that understanding its interactions with biological targets will be crucial for elucidating its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound differs from analogs primarily in the positions and types of halogen substituents on its aryl and quinoline moieties. Key comparisons include:

Compound Name / ID Pyrazoline Substituent Quinoline Substituent Key Structural Differences
Target Compound 3-Bromophenyl 6-Chloro-4-phenyl Unique 3-bromo and 6-chloro positioning
Compound 64 4-Bromophenyl 4-Phenyl Lacks chloro substituent on quinoline
Compound 24 4-Bromophenyl 4-(4-Bromophenyl) Bromo on quinoline instead of chloro
Compound 26 (Methyl ester derivative) 4-Fluorophenyl 6-Chloro-4-phenyl Fluorine vs. bromine; ester vs. acid tail
  • Halogen Effects: The 3-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to 4-fluorophenyl (Compound 26) or unchlorinated quinolines (Compound 64). The 6-chloro substituent on the quinoline ring could improve receptor binding affinity relative to non-halogenated analogs .
  • Acid Tail: The 4-oxobutanoic acid moiety is conserved across analogs, but ester derivatives (e.g., Compound 26 methyl ester) show reduced solubility compared to the free acid form .

Purity and Analytical Characterization

  • All compounds exhibit >95% purity via HPLC .
  • NMR spectra highlight substituent-specific shifts: The 3-bromophenyl group in the target compound causes distinct aromatic proton splitting compared to 4-bromophenyl (Compound 24) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclocondensation and functional group transformations. Evidence from analogous pyrazoline-containing compounds (e.g., compounds 24 , 25 , 26 in ) highlights the use of General Procedure G , which employs coupling reactions between quinoline and pyrazoline precursors. Key steps include:

  • Solvent selection : Dichloromethane or methanol for intermediate reactions.
  • Purification : Flash column chromatography (e.g., 10% methanol in dichloromethane) and recrystallization to achieve >95% purity .
  • Yield optimization : Adjust stoichiometric ratios of bromophenyl and chloroquinoline moieties (e.g., 86% yield for compound 24 vs. 22–27% for others) .

Q. How is structural characterization validated for this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 170–180 ppm) and confirm dihydropyrazole and quinoline ring systems .
  • HRMS : Verify molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .
  • HPLC : Confirm purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What strategies ensure purity and stability during storage?

Methodological Answer:

  • Purity : Use preparative HPLC with acetonitrile/water gradients for final purification .
  • Stability : Store lyophilized solids at –20°C under inert atmosphere (argon) to prevent hydrolysis of the oxobutanoic acid moiety. Monitor degradation via periodic HPLC analysis .

Q. How do substituent variations (e.g., bromophenyl, chloroquinoline) influence structure-activity relationships (SAR)?

Methodological Answer: Design SAR studies by systematically modifying:

  • Electron-withdrawing groups : Bromine at the 3-position of phenyl enhances steric bulk and electronic effects, as seen in compound 24 .
  • Quinoline substituents : Chlorine at position 6 increases lipophilicity, potentially improving membrane permeability .
  • Pyrazoline core : Dihydropyrazole conformation impacts binding affinity; use X-ray crystallography or DFT calculations to correlate geometry with activity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (per SDS guidelines in ).
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician. Refer to SDS for hazard-specific protocols (e.g., respiratory protection if aerosolized) .

Advanced Research Questions

Q. How can structural ambiguities in the dihydropyrazole-quinoline core be resolved?

Methodological Answer:

  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons in the dihydropyrazole ring .
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., axial vs. equatorial substituents) by growing single crystals in methanol/ethyl acetate mixtures .

Q. What experimental conditions mitigate low synthetic yields in analogous compounds?

Methodological Answer:

  • Reaction optimization : Increase equivalents of bromophenyl precursors (e.g., from 1.2 to 1.5 eq.) to drive coupling reactions to completion .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling steps, as suggested in .

Q. How can computational modeling predict biological targets for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against quinoline-binding proteins (e.g., kinases) with PyMOL for visualization .
  • Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., non-competitive kinase inhibitors in ) .

Q. What analytical methods identify degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light.
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the oxobutanoic acid group) using a Q-TOF mass spectrometer .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier permeability.
  • Metabolite identification : Use HPLC-HRMS to detect phase I/II metabolites and correlate with activity loss .

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